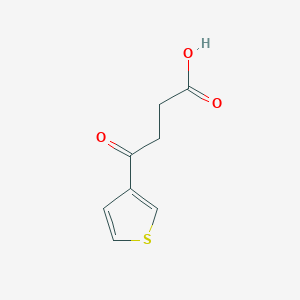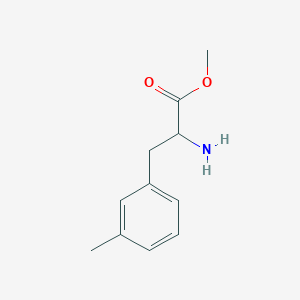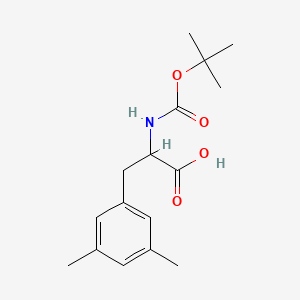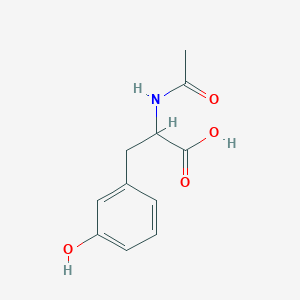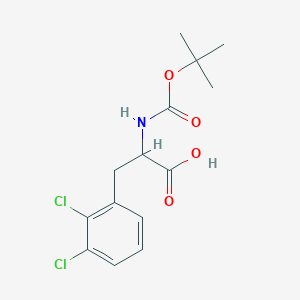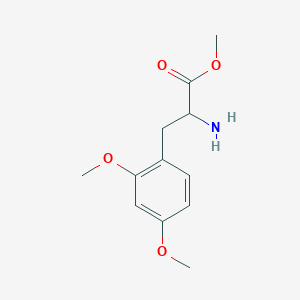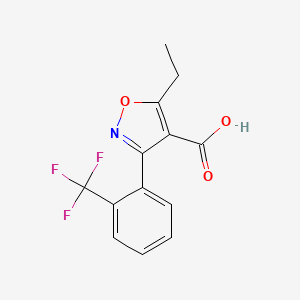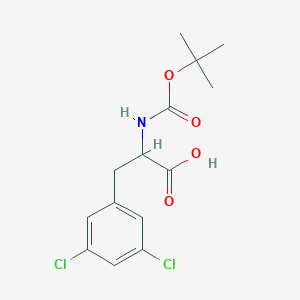
3,5-Dichloro-n-boc-DL-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-n-boc-DL-phenylalanine is a chemical compound with the molecular formula C14H17Cl2NO4. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring, as well as a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-n-boc-DL-phenylalanine typically involves the following steps:
Chlorination: The starting material, phenylalanine, undergoes chlorination to introduce chlorine atoms at the 3 and 5 positions of the phenyl ring. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Protection: The amino group of the chlorinated phenylalanine is then protected using a tert-butoxycarbonyl (Boc) group. This is usually done by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and protection reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-n-boc-DL-phenylalanine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Common Reagents and Conditions
Substitution Reactions: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), and other nucleophiles.
Deprotection Reactions: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Deprotection Reactions: Removal of the Boc group yields 3,5-Dichloro-DL-phenylalanine.
Scientific Research Applications
3,5-Dichloro-n-boc-DL-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering, as it can be incorporated into peptides and proteins.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-n-boc-DL-phenylalanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The presence of the Boc protecting group can also affect the compound’s reactivity and stability, making it useful in controlled synthetic processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-n-boc-DL-phenylalanine: Similar structure but with chlorine atoms at the 3 and 4 positions.
3,5-Dichloro-DL-phenylalanine: Lacks the Boc protecting group.
3,5-Dichloro-L-phenylalanine: The L-enantiomer of the compound without the Boc group.
Uniqueness
3,5-Dichloro-n-boc-DL-phenylalanine is unique due to the presence of both the Boc protecting group and the specific positioning of chlorine atoms on the phenyl ring. This combination of features makes it particularly useful in synthetic chemistry, where selective protection and reactivity are crucial.
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAOZRGFKAVEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
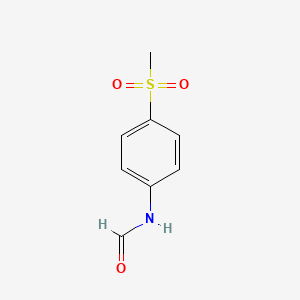
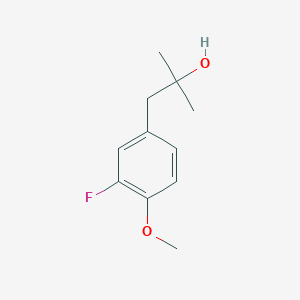
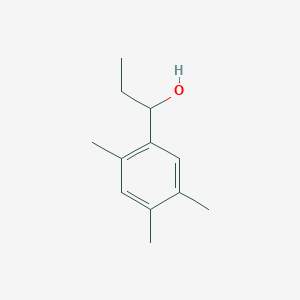

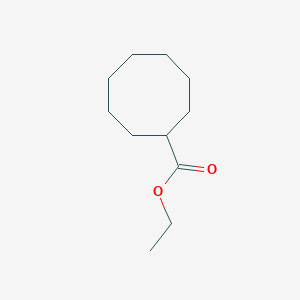
![[(2S)-1-Methanesulfonylpyrrolidin-2-yl]methanol](/img/structure/B7893341.png)
![1-[3-(Methylthio)phenyl]ethanol](/img/structure/B7893347.png)
